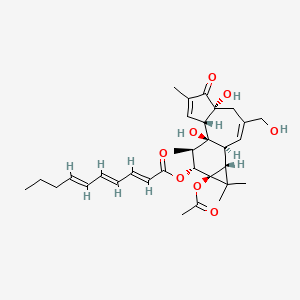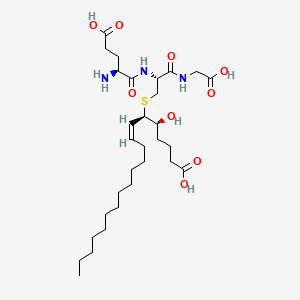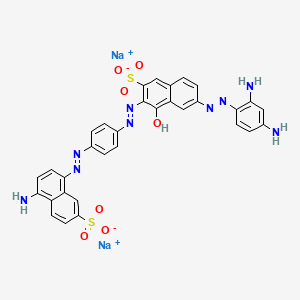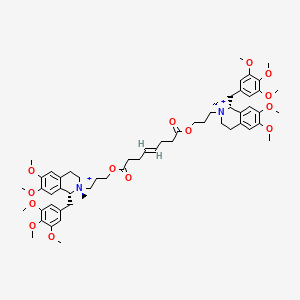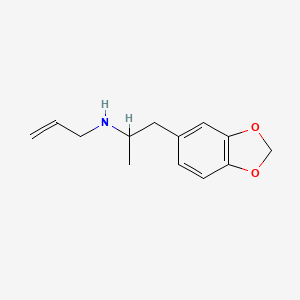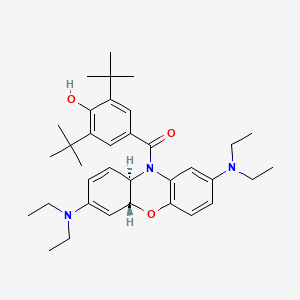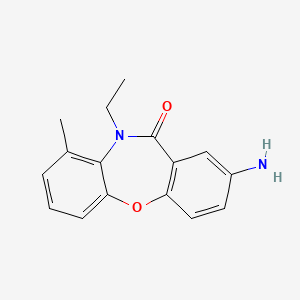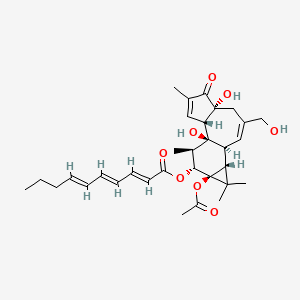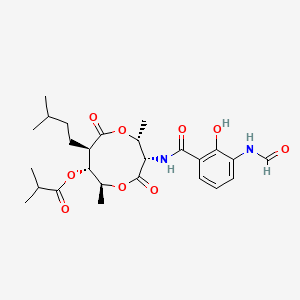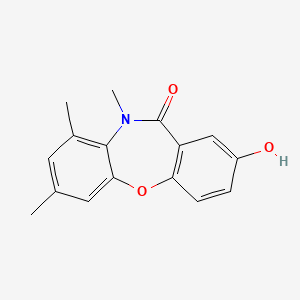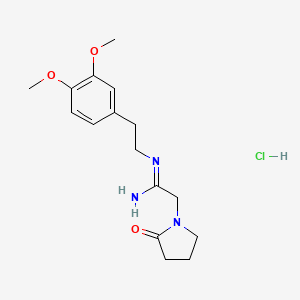
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride is a complex organic compound that belongs to the class of imidamides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and substituted phenyl ethyl compounds. Common reaction conditions may involve:
Solvents: Methanol, ethanol, or dichloromethane.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, affecting neurotransmission.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrrolidineethanimidamide derivatives: Compounds with similar structures but different substituents.
Phenyl ethyl derivatives: Compounds with variations in the phenyl ethyl group.
Uniqueness
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
92884-71-4 |
|---|---|
Formule moléculaire |
C16H24ClN3O3 |
Poids moléculaire |
341.83 g/mol |
Nom IUPAC |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxopyrrolidin-1-yl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C16H23N3O3.ClH/c1-21-13-6-5-12(10-14(13)22-2)7-8-18-15(17)11-19-9-3-4-16(19)20;/h5-6,10H,3-4,7-9,11H2,1-2H3,(H2,17,18);1H |
Clé InChI |
XXFHEUGNKBEZEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN=C(CN2CCCC2=O)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


